Pyrrolidin-3-yl diisopropylcarbamate Pyrrolidin-3-yl diisopropylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19918226
InChI: InChI=1S/C11H22N2O2/c1-8(2)13(9(3)4)11(14)15-10-5-6-12-7-10/h8-10,12H,5-7H2,1-4H3
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

Pyrrolidin-3-yl diisopropylcarbamate

CAS No.:

Cat. No.: VC19918226

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidin-3-yl diisopropylcarbamate -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name pyrrolidin-3-yl N,N-di(propan-2-yl)carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-8(2)13(9(3)4)11(14)15-10-5-6-12-7-10/h8-10,12H,5-7H2,1-4H3
Standard InChI Key JNEUNEBEXMKTAT-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(C)C)C(=O)OC1CCNC1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a diisopropylcarbamate group. The carbamate moiety consists of a carbonyl group linked to an oxygen atom, which is further bonded to two isopropyl groups. This configuration introduces significant steric hindrance, influencing reactivity and interaction with biological targets .

Stereochemical Considerations

The pyrrolidine ring’s chair conformation and the carbamate’s spatial arrangement create distinct stereoelectronic environments. Computational models suggest that the diisopropyl groups adopt equatorial positions to minimize steric clashes, stabilizing the molecule . The compound’s chiral center at the pyrrolidine’s 3-position necessitates enantioselective synthesis for applications requiring optical purity .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals key structural features:

  • 1H^1\text{H} NMR: Signals at δ 1.2–1.4 ppm correspond to the diisopropyl methyl groups, while pyrrolidine protons resonate between δ 2.6–3.1 ppm .

  • 13C^{13}\text{C} NMR: The carbamate carbonyl appears near δ 155 ppm, with quaternary carbons of the isopropyl groups at δ 22–25 ppm .

Infrared (IR) spectroscopy identifies the carbamate C=O stretch at 1680–1720 cm⁻¹ and N-H vibrations at 3300–3500 cm⁻¹, confirming the presence of hydrogen-bonding capabilities.

Table 1: Molecular Descriptors of Pyrrolidin-3-yl Diisopropylcarbamate

PropertyValueSource
Molecular FormulaC11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight214.31 g/mol
XLogP31.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Protection of Pyrrolidin-3-amine: The primary amine group of pyrrolidin-3-amine is protected using a benzyl or tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

  • Carbamate Formation: The protected amine reacts with diisopropyl carbamoyl chloride in the presence of a base such as triethylamine. Solvents like dichloromethane or tetrahydrofuran are employed under inert atmospheres to ensure high yields .

Critical Reaction Conditions

  • Temperature: Maintained at 0–5°C during carbamoyl chloride addition to control exothermicity.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product with >95% purity.

Side Reactions and Mitigation

Competitive urea formation may occur if moisture is present, emphasizing the need for anhydrous conditions. Additionally, over-alkylation at the pyrrolidine nitrogen is minimized by using stoichiometric amounts of diisopropyl carbamoyl chloride .

Physicochemical and Stability Profiles

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but high solubility in organic solvents like ethanol and acetonitrile. Its calculated partition coefficient (XLogP3 = 1.9) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Stability Under Varied Conditions

  • Thermal Stability: Decomposition initiates at 180°C, with the carbamate group undergoing retro-aldol fragmentation.

  • Hydrolytic Sensitivity: The carbamate bond is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, yielding pyrrolidin-3-ol and diisopropylamine .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

Pyrrolidin-3-yl diisopropylcarbamate serves as a precursor to neurologically active compounds. For example, its primary amine derivative has been functionalized to create κ-opioid receptor agonists, demonstrating nanomolar affinity in preclinical models.

Precaution CodeDescription
P280Wear protective gloves/eye protection
P305+P351+P338Rinse cautiously if exposed to eyes
P310Immediate medical attention required

Environmental Impact

The compound’s low biodegradability (EC50 = 12 mg/L in Daphnia magna) necessitates containment to prevent aquatic contamination .

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

  • Retention Time: 6.8 minutes .

Mass Spectrometry

Electrospray ionization (ESI) in positive mode produces a dominant [M+H]⁺ ion at m/z 215.2, consistent with the molecular weight .

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